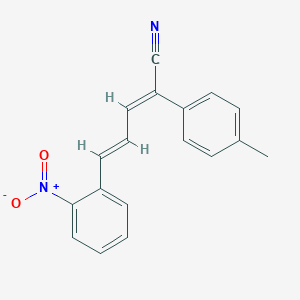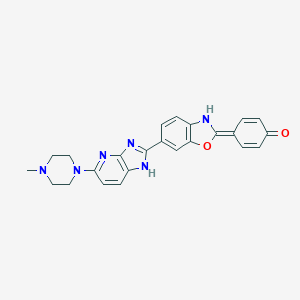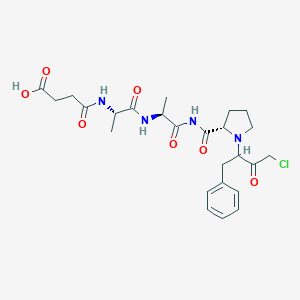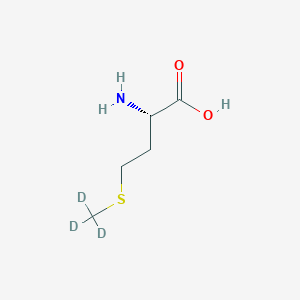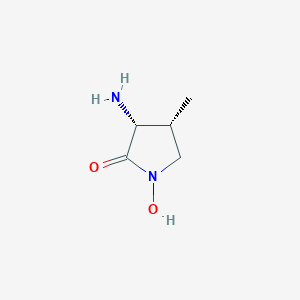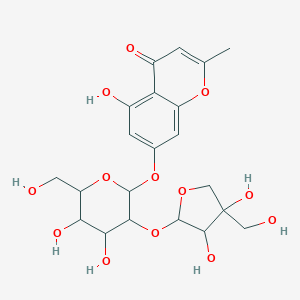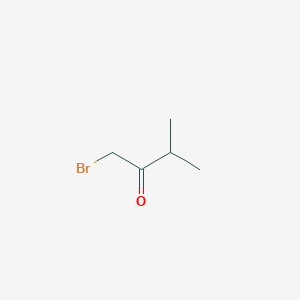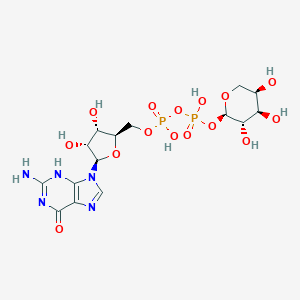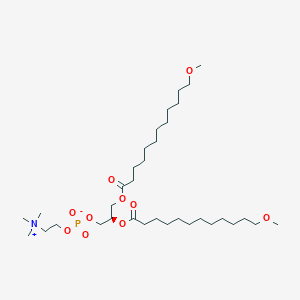![molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6](/img/structure/B140087.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including those with a 4-chloro substitution, has been achieved through a combination of Suzuki cross-coupling and N-arylation reactions. This method allows for the introduction of various aryl and heteroaryl groups into the heterocyclic framework, resulting in compounds with potential optical properties, such as fluorescence in the near UV-blue spectral range with quantum yields up to 67% .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/n and features two crystallographically independent molecules in the asymmetric unit. The crystallographic analysis provides detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the 3D arrangement of the atoms in the crystal .
Chemical Reactions Analysis
The interaction of pyrrolo[2,3-d]pyrimidine derivatives with DNA has been studied, particularly for a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one. This compound exhibits the potential to interact with calf thymus DNA (ctDNA) via a groove mode of binding, which involves hydrogen bonds. Such interactions are significant for the design of drugs targeting DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be inferred from their crystal structures and intermolecular interactions. For instance, the 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine forms a nearly planar fused triheterocyclic system, which is stabilized by weak intermolecular hydrogen bonds and π-π stacking interactions in the crystal lattice . Additionally, isostructural compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl analogue form hydrogen-bonded sheets, which are indicative of their solid-state properties and potential for forming polymorphic structures .
Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
- Synthesis of Tetrazolo and Triazolo Derivatives : Novel 4-chloropyrrolo[2,3-d]pyrimidines have been synthesized and used to create tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for potential use in antibacterial applications (Dave & Shah, 2002).
Nucleoside Synthesis and Modifications
- Creation of N-5-2'-Deoxy-β-D-Erythropentofuranosyl Derivatives : Research has been conducted on the synthesis of various N-5 nucleosides using 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, aiming to create analogs of adenosine, inosine, and guanosine, which are important in genetic information processes (Girgis et al., 1987).
Antiproliferative and Antiviral Activities
- Antiproliferative and Antiviral Compounds : Studies have shown that certain 4-chloro-5H-pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative and antiviral activities, particularly against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Large-Scale Synthesis for Pharmaceutical Applications
- Efficient Large-Scale Synthesis : A streamlined process for synthesizing 4-chloro-5H-pyrrolo[3,2-d]pyrimidines has been developed, which is both ecologically and economically beneficial, suggesting its utility in large-scale pharmaceutical production (Fischer & Misun, 2001).
Cancer Therapeutics Research
- Potential Anti-Cancer Therapeutics : Research into N5-substituted pyrrolo[3,2-d]pyrimidines has indicated that these compounds might act as DNA or RNA alkylators, showing promise as lead compounds in the development of antiproliferative agents for cancer treatment (Cawrse et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDDWOXVGDTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418676 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
84905-80-6 | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

